REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([NH:10][C:11]([C:13]1[S:14][C:15]([Cl:18])=[CH:16][CH:17]=1)=[O:12])([CH2:7][O:8][CH3:9])[CH2:4][O:5][CH3:6].C(=O)([O-])[OH:20].[Na+].Cl[O-].[Na+]>O>[Cl:18][C:15]1[S:14][C:13]([C:11]([NH:10][C:3]([CH2:4][O:5][CH3:6])([CH2:7][O:8][CH3:9])[C:2]([OH:20])=[O:1])=[O:12])=[CH:17][CH:16]=1 |f:1.2,3.4|
|
Name
|
5-chloro-thiophene-2-carboxylic acid(1-hydroxymethyl-2-methoxy-1-methoxymethyl-ethyl)-amide
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
OCC(COC)(COC)NC(=O)C=1SC(=CC1)Cl
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture is concentrated by evaporation i.vac
|
Type
|
CUSTOM
|
Details
|
And purified by chromatography through RP material (Microsorb C18 Varian; eluant: water/acetonitrile/trifluoroacetic acid=90:10:0.1=>0:100:0.1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=CC=C(S1)C(=O)NC(C(=O)O)(COC)COC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |